(6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
(6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.
Properties
IUPAC Name |
(6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O5S/c1-14-11-15(29(31)32)7-9-18(14)20-10-8-17(34-20)12-19-22(25)28-24(26-23(19)30)35-21(27-28)13-33-16-5-3-2-4-6-16/h2-12,25H,13H2,1H3/b19-12-,25-22? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGMABIHEUXLEM-JKJUGIAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through cyclization reactions involving appropriate thiadiazole and pyrimidine derivatives under controlled conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by nitration to introduce the nitro group.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the imino group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Various substitution reactions can occur, especially at the phenoxymethyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Amino derivatives are common products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology
Antimicrobial Activity: The compound has potential antimicrobial properties, making it useful in developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays due to its ability to interact with specific biomolecules.
Industry
Agriculture: The compound can be used in developing new pesticides and herbicides.
Environmental Science: It can be used in environmental monitoring and remediation efforts.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidin-7-one Derivatives: These compounds share the core structure and may have similar biological activities.
Furan Derivatives: Compounds with a furan ring often exhibit similar reactivity and applications.
Nitrophenyl Compounds: These compounds are known for their antimicrobial and enzyme inhibitory properties.
Uniqueness
What sets (6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
